molecular formula C4F10O5S2 B115279 Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether CAS No. 146829-79-0

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether

Cat. No.: B115279
CAS No.: 146829-79-0
M. Wt: 382.2 g/mol
InChI Key: LKJIAQKFEYWIKU-UHFFFAOYSA-N
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Preparation Methods

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether can be synthesized through a multi-step process involving fluorinated substrates. The synthetic route typically involves the reaction of a fluorinated substrate with ammonium selenite in dichloromethane to form an intermediate . This intermediate is then reacted with chlorotrifluoromethanesulfonamide in the presence of a catalyst, such as dimethyltin dichloride, to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high purity and yield.

Chemical Reactions Analysis

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether involves its interaction with molecular targets through its fluorosulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions, to exert their effects . The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorosulfonyl groups and ether linkage, which provides a balance of stability and reactivity for diverse applications .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F10O5S2/c5-1(6,3(9,10)20(13,15)16)19-2(7,8)4(11,12)21(14,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJIAQKFEYWIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380829
Record name Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146829-79-0
Record name Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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